molecular formula C22H23NO5 B2591040 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid CAS No. 1691630-77-9

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid

Cat. No. B2591040
CAS RN: 1691630-77-9
M. Wt: 381.428
InChI Key: SATIJXGNVZHPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid, also known as Fmoc-protected serine, is an amino acid derivative that is widely used in the field of organic chemistry. This compound is particularly important in the synthesis of peptides and proteins, as it serves as a protective group for the amino group of serine. In

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is related to its role as a protective group for the amino group of serine. The Fmoc group is easily removed under mild conditions using a base such as piperidine, which reveals the amino group of serine. This allows for the synthesis of peptides and proteins with the desired sequence of amino acids.
Biochemical and Physiological Effects:
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine does not have any known biochemical or physiological effects, as it is primarily used as a reagent in organic chemistry.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine in lab experiments is its ease of use and versatility in peptide and protein synthesis. The Fmoc group can be easily removed under mild conditions, allowing for the synthesis of peptides and proteins with the desired sequence of amino acids. However, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is not suitable for use in certain types of reactions, such as those that involve strong acids or bases.

Future Directions

There are several future directions for research involving 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine. One area of interest is the development of new methods for peptide and protein synthesis using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine. Another area of interest is the synthesis of novel PNAs using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine as a building block. Additionally, there is potential for the development of new applications for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine in drug development and gene therapy.

Synthesis Methods

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine involves the reaction of serine with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction yields 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine, which can be purified using standard chromatographic techniques. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is widely used in the field of peptide and protein synthesis. It is commonly used as a building block for the synthesis of peptides and proteins, as it can be easily deprotected to reveal the amino group of serine. 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATIJXGNVZHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.